Significantly Reduced Lipophilicity vs. N-Cyclopentyl Analog Governs Solubility-Driven Assay Compatibility
The target compound exhibits an XLogP3 of 1.4, which is 1.4 log units lower than the N-cyclopentyl-substituted analog (XLogP3 ≈ 2.8, estimated via fragment-based calculation) [1][2]. This lower lipophilicity is expected to translate into substantially higher aqueous solubility and reduced non-specific protein binding, a critical factor for reliable enzymatic assay outcomes.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034608-37-0): XLogP3 ≈ 2.8 (estimated) |
| Quantified Difference | ΔXLogP3 = –1.4 (target 2-fold less lipophilic on log scale) |
| Conditions | Computed XLogP3 values from PubChem (target) and fragment-based estimation for the comparator. |
Why This Matters
Lower lipophilicity directly reduces the risk of compound aggregation and off-target binding, increasing assay window and data reproducibility in biochemical and cell-based screens.
- [1] PubChem Compound Summary for CID 71807887. National Library of Medicine. View Source
- [2] Estimated using fragment-based logP calculator based on the structure of CAS 2034608-37-0 (PubChem CID 100683737). National Library of Medicine. View Source
